

# A Technical Guide to D-Glucose-d4: Suppliers, Applications, and Experimental Protocols

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## Compound of Interest

Compound Name: *D-Glucose-d4*

Cat. No.: *B12403840*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **D-Glucose-d4**, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details suppliers, product specifications, and experimental protocols for its application in metabolic flux analysis, stable isotope tracing, and nuclear magnetic resonance (NMR) spectroscopy.

## Introduction to D-Glucose-d4

**D-Glucose-d4** is a form of D-glucose where four hydrogen atoms have been replaced with their stable isotope, deuterium ( $^2\text{H}$  or D). This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in various biological systems without the safety concerns associated with radioactive isotopes. Its primary application lies in metabolic research, where it is used to quantify fluxes through metabolic pathways, identify novel metabolic routes, and understand the metabolic reprogramming that occurs in diseases such as cancer and diabetes. [\[1\]](#)

## Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer **D-Glucose-d4** and other deuterated glucose variants. The following table summarizes the key quantitative data for these products from several prominent suppliers to facilitate easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Isotopic Purity	Chemical Purity
MedchemExpress	D-Glucose-d4	478529-49-6	C <sub>6</sub> H <sub>8</sub> D <sub>4</sub> O <sub>6</sub>	184.18	Not Specified	≥99.0%
InvivoChem	D-Glucose-d4	478529-49-6	C <sub>6</sub> H <sub>8</sub> D <sub>4</sub> O <sub>6</sub>	184.18	Not Specified	≥98%
Santa Cruz Biotechnology	D-[4,5,6,6'-2 H4]glucose	478529-49-6	C <sub>6</sub> H <sub>8</sub> D <sub>4</sub> O <sub>6</sub>	184.18	Not Specified	Not Specified
Toronto Research Chemicals (TRC)	D-Glucose-4,5,6,6'-d4	478529-49-6	C <sub>6</sub> H <sub>8</sub> D <sub>4</sub> O <sub>6</sub>	184.18	Not Specified	Not Specified
Omicron Biochemicals, Inc.	D-[4- <sup>2</sup> H]glucose	56570-89-9	C <sub>6</sub> H <sub>11</sub> DO <sub>6</sub>	181.17	Not Specified	Not Specified
Sigma-Aldrich	D-Glucose-6,6-d2	282650-66-2	C <sub>6</sub> H <sub>10</sub> D <sub>2</sub> O <sub>6</sub>	182.17	Not Specified	≥98% (GC)
Cambridge Isotope Laboratories, Inc.	D-Glucose-6,6-d2	282650-66-2	C <sub>6</sub> H <sub>10</sub> D <sub>2</sub> O <sub>6</sub>	182.17	98 atom % D	≥98%

## Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing **D-Glucose-d4**. These protocols are intended as a guide and may require optimization based on the specific cell type, experimental conditions, and analytical instrumentation.

## Stable Isotope Labeling in Cell Culture

This protocol outlines the general procedure for labeling cultured mammalian cells with **D-Glucose-d4** to study metabolic pathways.

Materials:

- **D-Glucose-d4**
- Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)
- Dialyzed fetal bovine serum (dFBS)
- Phosphate-buffered saline (PBS), sterile
- Cultured mammalian cells
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

- Prepare Labeling Medium:
  - Dissolve **D-Glucose-d4** in glucose-free medium to the desired final concentration. A common starting concentration is the same as that of glucose in standard medium (e.g., 25 mM for DMEM).
  - Supplement the medium with dFBS (typically 10%) and other necessary components (e.g., L-glutamine, penicillin-streptomycin). The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose.
  - Sterile-filter the complete labeling medium using a 0.22 µm filter.
- Cell Seeding:
  - Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they reach 70-80% confluency at the time of harvest.
- Labeling:

- Once cells have attached and reached the desired confluency, aspirate the standard culture medium.
- Wash the cells once with sterile PBS.
- Add the pre-warmed **D-Glucose-d4** labeling medium to the cells.
- Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolic pathways of interest. This can range from minutes for glycolysis to over 24 hours for pathways like the TCA cycle and nucleotide biosynthesis.[\[2\]](#)
- Metabolite Extraction:
  - After the labeling period, rapidly quench metabolism and extract metabolites. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol).
  - Scrape the cells in the extraction solvent and collect the cell lysate.
  - Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
  - The extracted metabolites can then be dried and stored at -80°C until analysis.

## Sample Preparation for Mass Spectrometry (MS)-Based Metabolomics

This protocol describes the preparation of extracted metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

- Dried metabolite extracts
- LC-MS grade water
- LC-MS grade organic solvent (e.g., acetonitrile, methanol)

- Appropriate vials for the autosampler

Procedure:

- Reconstitution:
  - Reconstitute the dried metabolite extracts in a suitable volume of a solvent compatible with the LC method (e.g., a mixture of water and organic solvent). The volume should be chosen to achieve a concentration appropriate for the sensitivity of the mass spectrometer.
- Centrifugation:
  - Centrifuge the reconstituted samples to pellet any insoluble material.
- Transfer:
  - Carefully transfer the supernatant to autosampler vials.
- Analysis:
  - Analyze the samples using an established LC-MS method for metabolomics. The specific chromatographic conditions and mass spectrometer settings will depend on the classes of metabolites being analyzed.

## Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the basic steps for preparing samples for NMR analysis.

Materials:

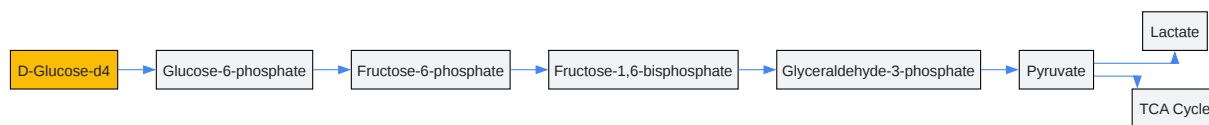
- Dried metabolite extracts
- Deuterated solvent (e.g., D<sub>2</sub>O, deuterated methanol)
- NMR tubes (5 mm)
- Internal standard (optional, e.g., DSS, TSP for aqueous samples)

#### Procedure:

- Dissolution:
  - Dissolve the dried metabolite extract in a precise volume of deuterated solvent (typically 0.5-0.7 mL).[3]
  - If an internal standard is used for quantification, it should be added to the solvent at a known concentration.
- Filtration:
  - To ensure a homogenous magnetic field, it is critical to remove any particulate matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4]
- Transfer to NMR Tube:
  - Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.
- Analysis:
  - Acquire NMR spectra using appropriate parameters for the nuclei of interest (e.g.,  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^2\text{H}$ ). The incorporation of deuterium from **D-Glucose-d4** can be observed through changes in the NMR spectra, such as the disappearance of proton signals and the appearance of deuterium signals.

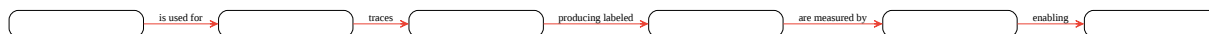
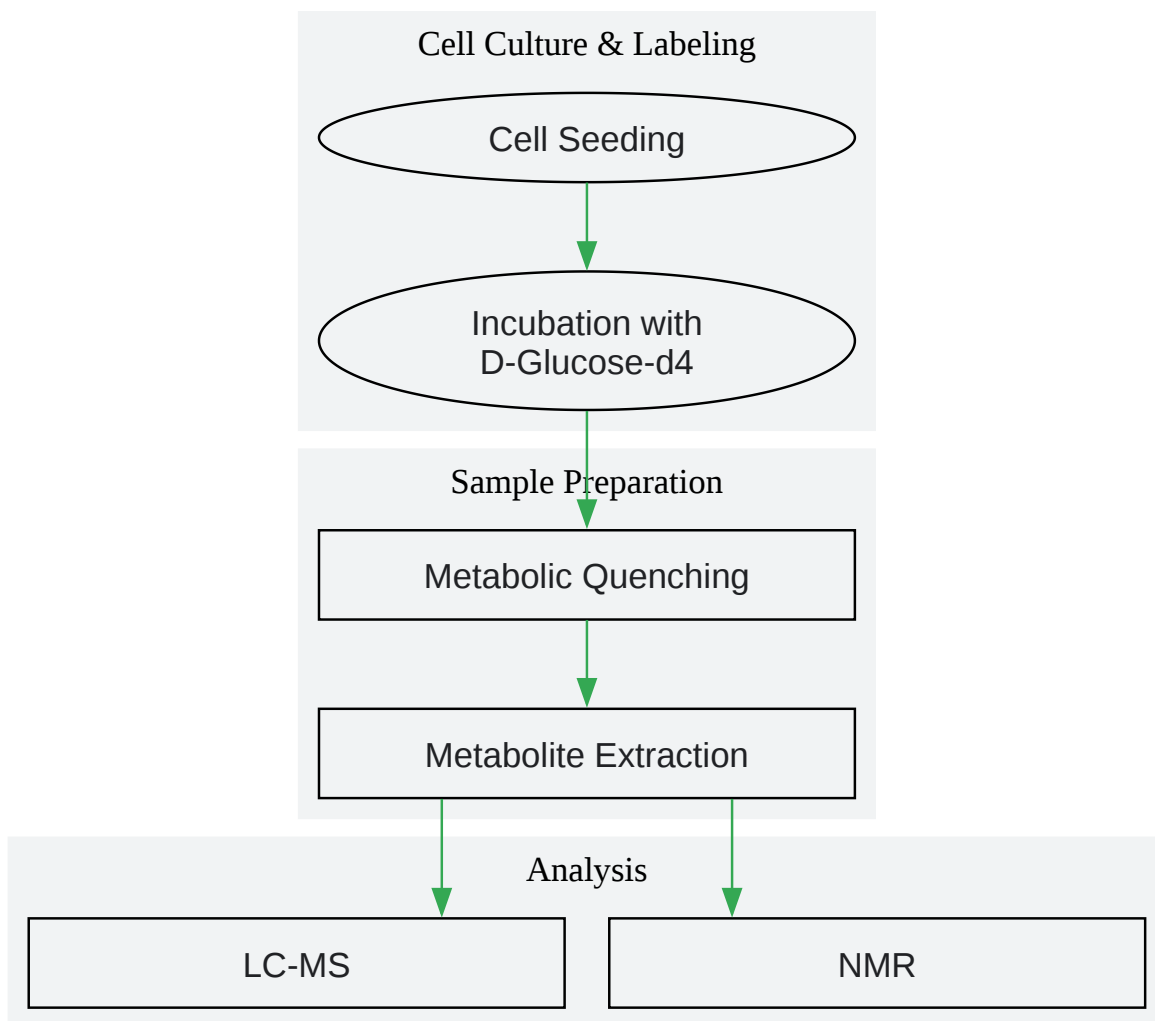
## Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **D-Glucose-d4** in metabolic research.



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**Figure 1.** Tracing **D-Glucose-d4** through Glycolysis.



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